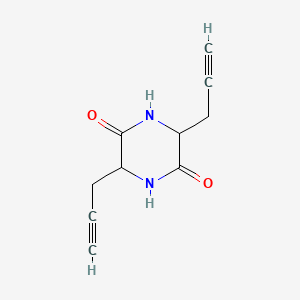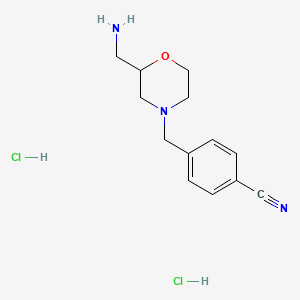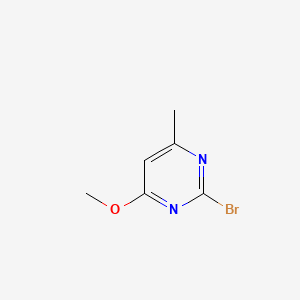
2-Bromo-4-methoxy-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-4-methoxy-6-methylpyrimidine” is a chemical compound with the CAS Number: 56545-10-9 . It has a molecular weight of 203.04 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-4-methoxy-6-methylpyrimidine . The InChI code for this compound is 1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 . The InChI key is GYGQBKWXPATXTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 203.04 .Applications De Recherche Scientifique
-
Regioselective Synthesis A study has reported the use of 2-Bromo-4-methoxy-6-methylpyrimidine in the regioselective synthesis of new pyrimidine derivatives . In this study, organolithium reagents were used to prepare 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine . The nucleophilic attack on these pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . This method could be useful in the synthesis of 4,6-disubstituted pyrimidines, which are found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Synthesis of SGLT2 Inhibitors 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, has been synthesized using a similar brominated compound . While not directly involving 2-Bromo-4-methoxy-6-methylpyrimidine, this suggests that brominated compounds could play a role in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-methoxy-6-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGQBKWXPATXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-6-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

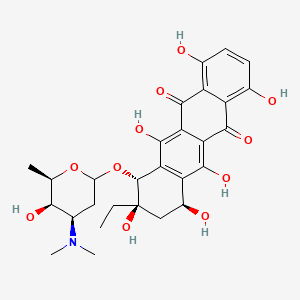

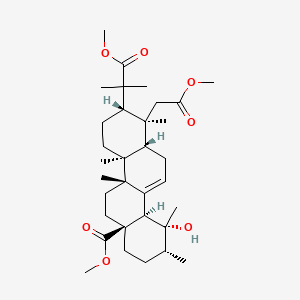
![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
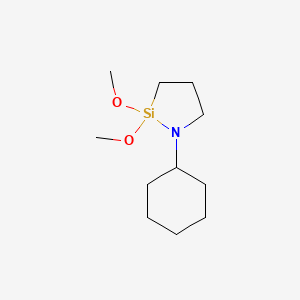
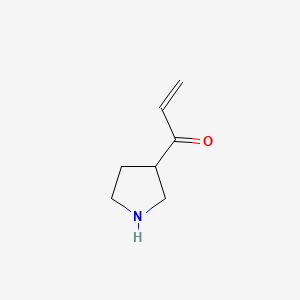
![5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B571361.png)
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![4,9-Dihydroxy-6-(methoxymethyl)-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B571365.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
